3,4-dimethoxy-N-[(E)-naphthalen-1-ylmethylideneamino]benzamide
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Overview
Description
3,4-Dimethoxy-N-[(E)-naphthalen-1-ylmethylideneamino]benzamide is a complex organic compound that belongs to the class of benzamides Benzamides are known for their diverse biological activities and applications in various fields such as medicine, chemistry, and industry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dimethoxy-N-[(E)-naphthalen-1-ylmethylideneamino]benzamide typically involves the reaction of 3,4-dimethoxybenzaldehyde with naphthalen-1-ylamine under specific conditions. The reaction is usually carried out in the presence of a catalyst such as aluminum trichloride (anhydrous) and a solvent like chlorobenzene . The reaction mixture is heated to facilitate the formation of the desired product, which is then purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
For industrial-scale production, the process is optimized to ensure high yield and purity. The use of cost-effective raw materials and efficient catalysts is crucial. The reaction conditions are carefully controlled to minimize by-products and maximize the yield of this compound .
Chemical Reactions Analysis
Types of Reactions
This compound undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The imine group can be reduced to form the corresponding amine.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Corresponding amines.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
3,4-Dimethoxy-N-[(E)-naphthalen-1-ylmethylideneamino]benzamide has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antioxidant and antibacterial properties.
Industry: Utilized in the development of new materials and chemical intermediates.
Mechanism of Action
The mechanism of action of 3,4-dimethoxy-N-[(E)-naphthalen-1-ylmethylideneamino]benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For instance, its antioxidant activity is attributed to its ability to scavenge free radicals and chelate metal ions . The antibacterial activity is likely due to its interaction with bacterial cell membranes, disrupting their integrity and function .
Comparison with Similar Compounds
Similar Compounds
3,4-Dimethoxybenzamide: Shares the methoxybenzamide core but lacks the naphthalen-1-ylmethylideneamino group.
Naphthalen-1-ylmethylideneamino derivatives: Compounds with similar imine linkages but different aromatic substituents.
Uniqueness
3,4-Dimethoxy-N-[(E)-naphthalen-1-ylmethylideneamino]benzamide is unique due to its combination of methoxybenzamide and naphthalen-1-ylmethylideneamino moieties. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
3,4-dimethoxy-N-[(E)-naphthalen-1-ylmethylideneamino]benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O3/c1-24-18-11-10-15(12-19(18)25-2)20(23)22-21-13-16-8-5-7-14-6-3-4-9-17(14)16/h3-13H,1-2H3,(H,22,23)/b21-13+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRBKCYQSMMAVNS-FYJGNVAPSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NN=CC2=CC=CC3=CC=CC=C32)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)C(=O)N/N=C/C2=CC=CC3=CC=CC=C32)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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